Terpenylic acid
Overview
Description
Terpenylic acid is a secondary organic aerosol derived from the oxidation of monoterpenes, particularly α-pinene . It plays a significant role in atmospheric chemistry due to its ability to form dimers and contribute to secondary organic aerosol formation . This compound is characterized by its lactone-containing structure, which is crucial for its reactivity and applications .
Synthetic Routes and Reaction Conditions:
Oxidative Cleavage and Lactonization: this compound can be synthesized by the oxidative cleavage of cyclopentenyl carbinols followed by lactonization.
Chromic Acid Oxidation: Another method involves the oxidative cyclization of β-isopropylglutaric acid in the presence of chromic acid.
Sequential Processes: The reaction of 2-chloro-2-methylpropanal with dimethyl malonate, followed by nucleophilic attack, substitution, hydrolysis, and decarboxylation, also yields this compound.
Michael Addition and Translactonization: This method involves the Michael addition of 5,6-dihydro-2-pyrone with propan-2-ol followed by Jones oxidation.
KMnO4-Mediated Oxidative Cleavage: The oxidative cleavage of homoterpenyl methyl ketone using potassium permanganate is another synthetic route.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Types of Reactions:
Hydrolysis and Esterification: It can be hydrolyzed and esterified under acidic or basic conditions.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, especially when reacting with nucleophiles like dimethyl malonate.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, sodium periodate, chromic acid, potassium permanganate.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Solvents: Common organic solvents like propan-2-ol.
Major Products:
- The major products formed from these reactions include various lactone-containing analogues of this compound .
Chemistry:
- This compound is used as a standard aerosol sample in atmospheric chemistry studies .
- It serves as a reagent in the synthesis of biologically active compounds containing γ-butyrolactone scaffolds .
Biology and Medicine:
- Research on this compound’s biological activity is limited, but its derivatives may have potential applications in drug development due to their structural similarity to biologically active lactones .
Industry:
Mechanism of Action
Target of Action
Terpenylic acid primarily targets the formation of secondary organic aerosols (SOAs) in the atmosphere . It is a key monomeric intermediate for the formation of dimers of the ester type .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It is proposed that cis-pinic acid is esterified with the hydroxyl-containing diathis compound, which can be explained through acid-catalyzed hydrolysis of the lactone-containing this compound and/or diathis compound acetate, both first-generation oxidation products .
Biochemical Pathways
The biochemical pathway of this compound involves the oxidative cleavage and cyclization of cyclopentenyl carbinols . The process leads to the formation of a class of this compound analogues . This compound is also formed by the hydrolysis of diathis compound acetate (DTAA) and subsequent intramolecular esterification .
Pharmacokinetics
It’s known that this compound is formed in the particle phase over a longer time-scale than that required for gas-to-particle partitioning of their monomeric precursors in laboratory α-/β-pinene ozonolysis experiments .
Result of Action
The result of this compound’s action is the formation of higher-molecular weight (MW) 358 α- and β-pinene dimeric secondary organic aerosol (SOA) products . These products have been found in ambient fine (PM 2.5) rural aerosol collected at night during the warm period .
Action Environment
The action of this compound is influenced by environmental factors. For instance, under ambient conditions, the higher-MW diesters are formed in the particle phase over a longer time-scale than that required for gas-to-particle partitioning of their monomeric precursors in laboratory α-/β-pinene ozonolysis experiments .
Biochemical Analysis
Biochemical Properties
Terpenylic acid is suggested to be a key monomeric intermediate for dimers of the ester type . It is proposed that cis-pinic acid is esterified with the hydroxyl-containing diathis compound, which can be explained through acid-catalyzed hydrolysis of the recently elucidated lactone-containing this compound and/or diathis compound acetate, both first-generation oxidation products .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a monomeric intermediate for the formation of dimers of the ester type . This process involves the esterification of cis-pinic acid with the hydroxyl-containing diathis compound, a process that can be explained through acid-catalyzed hydrolysis .
Temporal Effects in Laboratory Settings
It has been shown that higher molecular weight diesters, which can be regarded as processed SOA products, are formed in the particle phase over a longer time-scale than that required for gas-to-particle partitioning of their monomeric precursors in laboratory α-/β-pinene ozonolysis experiments .
Metabolic Pathways
This compound is involved in the metabolic pathways of secondary organic aerosols, specifically in the ozonolysis of α- and β-pinene
Comparison with Similar Compounds
Diaterpenylic Acid: A key monomeric intermediate for dimers of the ester type.
Cis-Pinic Acid: Another oxidation product of α-pinene, similar in structure and reactivity to this compound.
Diaterebic Acid: A related compound formed from the oxidation of terpenes.
Uniqueness:
Properties
IUPAC Name |
2-(2,2-dimethyl-5-oxooxolan-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(2)5(3-6(9)10)4-7(11)12-8/h5H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWMPKJASNNZMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871354 | |
Record name | 2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26754-48-3, 116-51-8 | |
Record name | Terpenylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26754-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terpenylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terpenylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026754483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2,2-dimethyl-5-oxo-3-furylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERPENYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9149PCO1CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.